molecular formula C21H24N2O4 B2971849 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide CAS No. 921523-25-3

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide

Cat. No. B2971849
CAS RN: 921523-25-3
M. Wt: 368.433
InChI Key: ZMDOJTGCHLYSIP-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

  • The synthesis and characterization of complex oxazepine derivatives, such as the creation of novel fused oxazapolycyclic skeletons, demonstrate the interest in developing new chemical entities with potential biological activities. One study detailed the synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, showcasing innovative approaches to crafting oxazepine-based compounds with unique photophysical properties (Petrovskii et al., 2017).

Pharmacological Potential

  • Research into compounds with structures related to oxazepine has demonstrated their potential as pharmacological agents. For example, derivatives of the oxazepine structure have been studied for their serotonin receptor antagonistic properties, highlighting the therapeutic relevance of this chemical class in the development of drugs targeting the central nervous system (Harada et al., 1995).

Advanced Material Applications

  • Oxazepine derivatives have also found applications in material science, such as in the synthesis of polymers and as catalysts in chemical reactions. For instance, a spirocyclic parabanic acid derivative demonstrated its utility as a thermally latent, protected N-heterocyclic carbene in polymerizing epoxide resins, underscoring the versatility of oxazepine structures in developing novel materials (Altmann et al., 2020).

Novel Synthetic Routes

  • Innovative synthetic methodologies for oxazepine and related structures have been reported, such as the construction of the dibenzo[d,f][1,3]oxazepine skeleton from 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization. This exemplifies the ongoing research efforts to develop new synthetic routes and expand the chemical repertoire of oxazepine derivatives (Murata et al., 2021).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-13(2)27-16-8-5-14(6-9-16)19(24)22-15-7-10-18-17(11-15)23-20(25)21(3,4)12-26-18/h5-11,13H,12H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDOJTGCHLYSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide

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